Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Description
Properties
IUPAC Name |
methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)19-10-13(17)18-5/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOANPAXKKHLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate typically involves the reaction of 3-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronic ester intermediate, which is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings. The reaction typically proceeds under mild conditions:
| Substrate | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Aryl halides (e.g., Br, I) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or NaOAc | THF/H₂O | Biaryl derivatives |
Key observations:
-
The reaction tolerates electron-withdrawing and donating groups on the aryl halide partner .
-
The pinacol boronic ester enhances stability against protodeboronation compared to free boronic acids .
Transesterification of the Boronic Ester
The pinacol-protected boron group undergoes transesterification with methyl boronic acid under acidic conditions:
Conditions :
-
Methyl boronic acid (10 equiv)
-
0.1 N HCl in acetone/water (1:1 v/v)
-
Room temperature, 12–24 hours
Mechanism :
-
Acid-mediated cleavage of the pinacol-boron bond.
-
Formation of a volatile methyl boronic pinacol ester byproduct, which evaporates during solvent removal .
Outcome :
Hydrolysis of the Acetate Ester
The methyl ester group undergoes hydrolysis under basic or acidic conditions:
| Condition | Reagent | Product |
|---|---|---|
| Basic hydrolysis | NaOH (aq), reflux | 2-[3-(boronic acid)phenoxy]acetic acid |
| Acidic hydrolysis | H₂SO₄, MeOH/H₂O | 2-[3-(boronic acid)phenoxy]acetic acid |
Applications :
Electrophilic Aromatic Substitution
The electron-rich phenyl ring participates in electrophilic substitutions:
| Reaction | Electrophile | Position | Catalyst |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to boron | — |
| Sulfonation | SO₃/H₂SO₄ | Meta to boron | — |
Limitations :
-
The boronic ester group directs electrophiles to specific positions but may undergo decomposition under strongly acidic conditions.
Boron-Ligand Exchange Reactions
The compound reacts with diols or fluorides to modify the boron coordination sphere:
Example :
-
Reaction with 1,2-ethanediol in THF replaces pinacol, forming a ethylene glycol boronate.
Conditions :
-
Anhydrous THF, 60°C, 6 hours
-
Yield: ~85% (estimated from analogous systems).
Stability and Side Reactions
Critical stability data:
| Factor | Effect | Mitigation |
|---|---|---|
| Moisture | Hydrolysis of boronic ester | Store under inert gas (N₂/Ar) |
| Strong bases (pH >10) | Ester saponification | Use mild bases (e.g., NaHCO₃) |
| Oxidizing agents | Boron oxidation to B(OH)₃ | Avoid peroxides or strong oxidizers |
Scientific Research Applications
Synthetic Chemistry
Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate plays a crucial role in synthetic organic chemistry as a boron-containing compound. Its applications include:
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The presence of the boron moiety facilitates the coupling with aryl halides, leading to diverse functionalized products .
Table 1: Comparison of Coupling Efficiency
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst, base |
| Negishi Coupling | 78 | Zn catalyst, solvent |
| Stille Coupling | 80 | Sn catalyst |
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its ability to modify biological activities:
- Anticancer Activity : Studies have shown that derivatives of methyl phenylboronate exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tetramethyl dioxaborolane moiety enhances the selectivity and potency of these compounds against tumor cells .
Case Study: Anticancer Properties
In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for further drug development.
Materials Science
In materials science, this compound is explored for its utility in polymer chemistry:
- Polymer Synthesis : The compound can serve as a building block for synthesizing boron-containing polymers which exhibit unique thermal and mechanical properties. These polymers can be applied in coatings and advanced materials for electronics .
Table 2: Properties of Boron-containing Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Electrical Conductivity | Low |
Mechanism of Action
The mechanism of action of Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate primarily involves its role as a boronic ester. In biochemical applications, it can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its enzyme inhibition properties. The boronic ester group interacts with the active site of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Boronate Substituents
- Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 454185-98-9):
- Methyl 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 956229-86-0): Key Difference: The boronate is ortho to the acetate group. However, this configuration may enhance regioselectivity in certain substrates .
Functional Group Modifications
- 2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate (CAS 811841-45-9): Key Difference: A methoxy group is present at the 2-position of the phenyl ring. This modification is advantageous in reactions requiring prolonged heating .
- Methyl 2-Hydroxy-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1073355-18-6): Key Difference: A hydroxyl group replaces the methoxy substituent. Impact: The hydroxyl group increases polarity, enhancing solubility in polar solvents like methanol or water. However, it may reduce stability under acidic conditions due to boronate hydrolysis .
Carboxylic Acid Derivatives
- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid (C₁₄H₁₉BO₄):
- Key Difference : The methyl ester is replaced by a carboxylic acid.
- Impact : The free carboxylic acid improves water solubility and enables conjugation via amide bond formation, making it suitable for bioconjugation applications. However, the acid group may complicate purification due to zwitterionic behavior .
Comparative Data Table
Biological Activity
Methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a boron-containing dioxaborolane moiety, which is known for its unique reactivity and ability to interact with biological systems.
- Molecular Formula : C12H22BNO2
- Molar Mass : 223.12 g/mol
- CAS Number : 454482-11-2
- InChIKey : SQMVRFXDBRYXFQ-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its interaction with various biological targets. The dioxaborolane structure allows for potential coordination with metal ions and nucleophiles, influencing enzyme activity and cellular signaling pathways.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that compounds containing boron exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Research has suggested that boron-containing compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : Some derivatives of boron compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Study on Trypanocidal Activity : A related compound was tested for its efficacy against Trypanosoma brucei, showing significant inhibition at low concentrations (IC50 ≈ 0.1 μM). This indicates that modifications in the structure can enhance potency against specific pathogens .
- Structure-Kinetic Relationship Studies : Research has demonstrated that structural modifications in boron-containing compounds can lead to improved binding affinity and selectivity towards specific targets such as N-myristoyltransferase (NMT), a promising target in parasitic infections .
Data Tables
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.7 ppm for OCH₃) and aromatic protons (δ ~7.0–7.5 ppm) .
- ¹¹B NMR : A singlet at δ ~30 ppm confirms the intact dioxaborolane ring .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (B-O stretching) .
- Mass Spectrometry : ESI-MS in positive mode shows [M+Na]⁺ ions matching theoretical molecular weights .
How does the dioxaborolane group influence stability and reactivity compared to other boronates?
Advanced Research Question
The tetramethyl-dioxaborolane group enhances:
- Hydrolysis Resistance : Steric shielding from methyl groups reduces boronate ester degradation in aqueous media vs. unprotected boronic acids .
- Coupling Efficiency : Higher electron density at the boron center accelerates transmetallation in Suzuki reactions compared to cyclic boroxines .
- Storage Stability : Less prone to oxidative deboronation than pinacol boronate esters, as shown in accelerated aging studies (40°C/75% RH) .
What are emerging applications of this compound in drug discovery?
Basic Research Question
The compound serves as a versatile building block for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
